molecular formula C6H11FN4 B1476842 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine CAS No. 2097995-29-2

1-(2-Azidoethyl)-3-(fluoromethyl)azetidine

Cat. No.: B1476842
CAS No.: 2097995-29-2
M. Wt: 158.18 g/mol
InChI Key: XLDSFJOREASQKE-UHFFFAOYSA-N
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Description

“1-(2-Azidoethyl)-3-(fluoromethyl)azetidine” is a chemical compound that contains an azetidine ring, which is a three-membered nitrogen-containing cyclic molecule . It also contains azido (N3) and fluoromethyl (CF) groups .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H11FN4, and its molecular weight is 158.18 . The compound contains an azetidine ring, an azido group, and a fluoromethyl group .


Chemical Reactions Analysis

Azetidines, due to their ring strain, are prone to ring-opening reactions, making them versatile precursors for diverse amine products . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Azetidine Analogues and Their Biological Implications

Azetidine and its derivatives, including 1-(2-Azidoethyl)-3-(fluoromethyl)azetidine, are significant in the realm of scientific research due to their applications in medicinal chemistry and as intermediates in the synthesis of various therapeutic agents. The unique chemical structure of azetidine, a four-membered nitrogen-containing ring, makes it a valuable entity in drug design and biological studies.

  • Influence on Ion Transport and Protein Synthesis

    • Azetidine analogs, such as Azetidine 2-carboxylic acid (AZ), have been studied for their effects on ion transport and protein synthesis. AZ, serving as an analog of proline, was observed to inhibit the release of ions to the xylem in plants, impacting ion transport mechanisms. This suggests a potential application of azetidine derivatives in studying ion transport and protein synthesis at a cellular level (Pitman et al., 1977).
  • Antibacterial Agents

    • Azetidine-containing quinolones and naphthyridines have been synthesized and evaluated for their antibacterial properties. These studies highlight the significance of stereochemistry and the azetidine moiety in enhancing the antibacterial activity, indicating the potential of azetidine derivatives in developing new antibacterial drugs (Frigola et al., 1995).
  • Nicotinic Acetylcholine Receptor Binding

    • Research involving azetidine derivatives like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has provided insights into the binding properties with the nicotinic acetylcholine receptor, demonstrating potential uses in brain imaging and the study of central nervous system disorders (Doll et al., 1999).
  • Antioxidant Activity

    • Studies on Schiff bases and azetidines derived from phenyl urea derivatives have shown these compounds to exhibit moderate to significant antioxidant effects, suggesting their potential role in combating oxidative stress-related diseases (Nagavolu et al., 2017).
  • Role in Synthesis of Azetidine-Containing Pharmaceuticals

    • Azetidines play a critical role as intermediates in the synthesis of pharmaceuticals. The application of azetidine derivatives in the modular synthesis of azetidines has been demonstrated, showing their importance in medicinal chemistry and drug development (Ikee et al., 2008).

Properties

IUPAC Name

1-(2-azidoethyl)-3-(fluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN4/c7-3-6-4-11(5-6)2-1-9-10-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDSFJOREASQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCN=[N+]=[N-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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